An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Properties and Applications
An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl (5-bromoquinolin-2-yl)carbamate is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a quinoline core, a strategically positioned bromine atom, and a Boc-protected amine, makes it a highly versatile scaffold for the synthesis of a diverse array of biologically active molecules. The quinoline moiety itself is a "privileged structure," frequently found in approved drugs and clinical candidates, underscoring the therapeutic potential of its derivatives.[1][2]
The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function provides stability during synthetic manipulations and can be readily removed under acidic conditions to liberate the free amine for further functionalization. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of tert-butyl (5-bromoquinolin-2-yl)carbamate, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl (5-bromoquinolin-2-yl)carbamate is essential for its effective utilization in synthesis and for the accurate characterization of its derivatives.
Core Properties
| Property | Value | Source |
| CAS Number | 1414959-06-0 | [3] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [4] |
| Molecular Weight | 323.19 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly reported, but related carbamates have melting points ranging from 87-145 °C.[5][6] | N/A |
| Solubility | Predicted to be soluble in organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water.[7][8] | N/A |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The nine protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm. The NH proton of the carbamate will likely be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbons of the quinoline ring, the carbonyl carbon of the carbamate (around δ 150-155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the three equivalent methyl carbons of the tert-butyl group (around δ 28 ppm).[9]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate carbonyl group is expected in the range of 1700–1750 cm⁻¹. N-H stretching of the carbamate should appear around 3200-3400 cm⁻¹. C-N stretching and C-O stretching bands are also anticipated.[10]
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for all bromine-containing fragments.
Synthesis and Purification
The synthesis of tert-butyl (5-bromoquinolin-2-yl)carbamate typically involves a two-step process: the synthesis of the precursor, 2-amino-5-bromoquinoline, followed by the protection of the amino group with a Boc group.
Synthesis of 2-Amino-5-bromoquinoline
The precursor, 2-amino-5-bromoquinoline, can be synthesized from 2-aminoquinoline via bromination.
Experimental Protocol: Synthesis of 2-Amino-5-bromoquinoline
Materials:
-
2-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminoquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-5-bromoquinoline by recrystallization or column chromatography.
Boc Protection of 2-Amino-5-bromoquinoline
The protection of the 2-amino group is a crucial step to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a common and efficient method for this transformation.
Experimental Protocol: Synthesis of tert-Butyl (5-bromoquinolin-2-yl)carbamate
Materials:
-
2-Amino-5-bromoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP))
-
A suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂))
Procedure:
-
Dissolve 2-amino-5-bromoquinoline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude tert-butyl (5-bromoquinolin-2-yl)carbamate by column chromatography or recrystallization to obtain the final product.
Caption: Synthetic workflow for tert-Butyl (5-bromoquinolin-2-yl)carbamate.
Reactivity and Synthetic Applications
The reactivity of tert-butyl (5-bromoquinolin-2-yl)carbamate is dominated by the presence of the bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the quinoline ring.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a base. This is a valuable tool for synthesizing derivatives with diverse amino functionalities at the 5-position.
Caption: Key cross-coupling reactions of the title compound.
Applications in Medicinal Chemistry
The versatility of tert-butyl (5-bromoquinolin-2-yl)carbamate as a synthetic intermediate has led to its use in the development of various therapeutic agents, particularly in the area of oncology.
Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The quinoline scaffold is a common feature in many kinase inhibitors, and derivatives of tert-butyl (5-bromoquinolin-2-yl)carbamate can be elaborated to target specific kinases. The ability to introduce a wide range of substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Conclusion
tert-Butyl (5-bromoquinolin-2-yl)carbamate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse libraries of quinoline derivatives. This in-depth technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Supporting Information. 1 - Supporting Information. [Link]
-
ChemBK. tert-butyl carbamate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.[Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Semantic Scholar. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
National Institutes of Health. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChemLite. Tert-butyl n-(5-bromo-2-methylpentan-2-yl)carbamate. [Link]
-
National Institutes of Health. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
Autechaux. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]
-
PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]
-
Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?[Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
ResearchGate. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. [Link]
-
National Institutes of Health. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. [Link]
-
National Institute of Standards and Technology. Butyl carbamate. [Link]
-
PubChemLite. Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate. [Link]
-
National Institutes of Health. tert-Butyl carbamate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. tert-butyl (5-bromoquinolin-2-yl)carbamate | 1414959-06-0 [amp.chemicalbook.com]
- 5. 401811-77-6 CAS MSDS (TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rvrlabs.com [rvrlabs.com]
- 8. chembk.com [chembk.com]
- 9. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 10. Buy tert-Butyl (2-bromoethyl)(methyl)carbamate | 263410-12-4 [smolecule.com]
